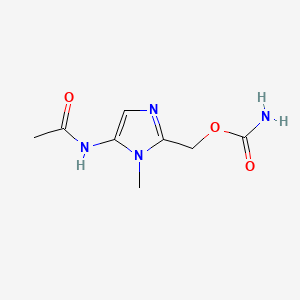
N-(2-(((Aminocarbonyl)oxy)methyl)-1-methyl-1H-imidazol-5-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(((Aminocarbonyl)oxy)methyl)-1-methyl-1H-imidazol-5-yl)acetamide is a complex organic compound featuring an imidazole ring, an acetamide group, and a carbamate functional group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(((Aminocarbonyl)oxy)methyl)-1-methyl-1H-imidazol-5-yl)acetamide typically involves multi-step organic reactions. One common method begins with the synthesis of the imidazole core, followed by functionalization to introduce the acetamide and carbamate groups. Specific details such as solvents, catalysts, and temperature conditions can vary depending on the desired yield and purity.
Industrial Production Methods: Industrial synthesis may employ similar steps but optimized for large-scale production. Automated reaction setups and continuous flow techniques can enhance efficiency and scalability. Purification methods like chromatography or crystallization ensure the compound meets industrial standards.
化学反应分析
Types of Reactions: N-(2-(((Aminocarbonyl)oxy)methyl)-1-methyl-1H-imidazol-5-yl)acetamide undergoes various chemical reactions including:
Oxidation: Typically involves reagents like potassium permanganate or hydrogen peroxide.
Reduction: Can be reduced using agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitutions may occur at various positions depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like alkoxides or electrophiles such as acyl chlorides, often in polar aprotic solvents.
Major Products Formed: The major products formed depend on the specific reactions. Oxidation may yield carboxylic acids or ketones, reduction may yield primary amines, and substitution reactions can produce a variety of derivatives with altered functional groups.
科学研究应用
N-(2-(((Aminocarbonyl)oxy)methyl)-1-methyl-1H-imidazol-5-yl)acetamide is utilized in various research areas:
Chemistry: Used as a precursor in the synthesis of more complex molecules or as a reagent in reaction mechanisms studies. Biology: Studied for its potential as an enzyme inhibitor or as a part of biochemical pathways. Medicine: Investigated for therapeutic properties or as a model compound in drug development. Industry: Employed in material science for developing novel polymers or coatings.
作用机制
The mechanism by which N-(2-(((Aminocarbonyl)oxy)methyl)-1-methyl-1H-imidazol-5-yl)acetamide exerts its effects is multi-faceted:
Molecular Targets and Pathways: It may interact with specific enzymes, altering their activity, or bind to receptor sites, modulating signal transduction pathways. The presence of functional groups like the carbamate and acetamide can influence its binding affinity and specificity.
相似化合物的比较
Similar compounds include:
N-(2-(((Aminocarbonyl)oxy)methyl)-1-methyl-1H-imidazol-4-yl)acetamide: Slight variation in the position of the functional groups can lead to different reactivity and applications.
N-(2-(Hydroxy)methyl-1-methyl-1H-imidazol-5-yl)acetamide: The presence of a hydroxyl group instead of the carbamate can significantly change its chemical properties and applications.
N-(1-Methyl-1H-imidazol-5-yl)acetamide: Lacks the aminocarbonyl group, leading to unique interaction properties and uses.
The uniqueness of N-(2-(((Aminocarbonyl)oxy)methyl)-1-methyl-1H-imidazol-5-yl)acetamide lies in its specific functional group arrangement, offering distinct chemical and biological activities.
属性
CAS 编号 |
91260-87-6 |
|---|---|
分子式 |
C8H12N4O3 |
分子量 |
212.21 g/mol |
IUPAC 名称 |
(5-acetamido-1-methylimidazol-2-yl)methyl carbamate |
InChI |
InChI=1S/C8H12N4O3/c1-5(13)11-6-3-10-7(12(6)2)4-15-8(9)14/h3H,4H2,1-2H3,(H2,9,14)(H,11,13) |
InChI 键 |
OHXCEWNVKPDFRY-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=CN=C(N1C)COC(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


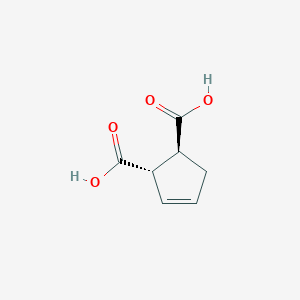
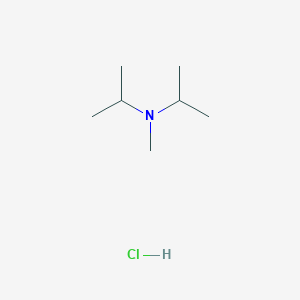
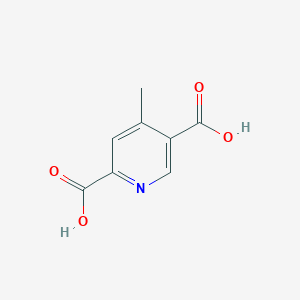
![methyl 2-(3-cyanobenzamido)-3-(3-methoxypropyl)-3H-imidazo[4,5-b]pyridine-6-carboxylate](/img/structure/B15348251.png)
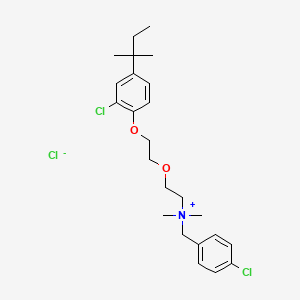
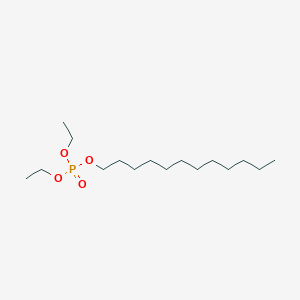


![N-(3-Phenyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2(3H)-ylidene)aniline](/img/structure/B15348290.png)
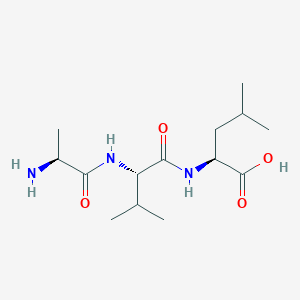
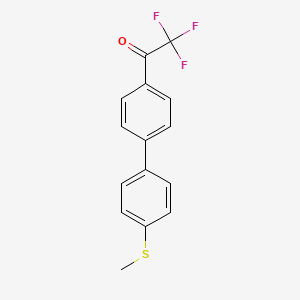
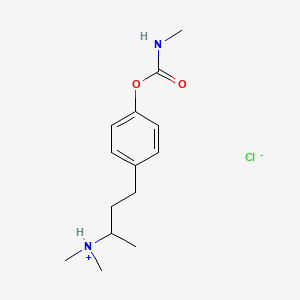
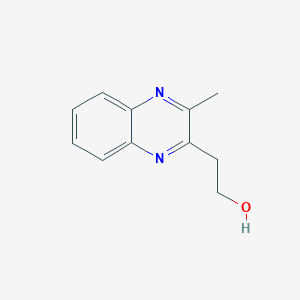
![2,5-Diiodothieno[3,2-b]thiophene](/img/structure/B15348329.png)
